
2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine” seems to be a derivative of adamantane, a type of diamondoid. Adamantane derivatives are known for their potential biological activities . One such derivative is “2-(adamantan-1-yloxy)acetic acid” which has a molecular weight of 210.27 .
Synthesis Analysis
Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . Another synthesis method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as a starting material .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized .
Applications De Recherche Scientifique
Structural and Theoretical Investigations
Adamantane derivatives, including those structurally related to 2-(adamantan-1-yloxy)-1,1-dimethyl-ethylamine, have been the subject of theoretical investigations to understand their structural characteristics and potential applications. For instance, a study combined X-ray, DFT, QTAIM analysis, and molecular docking to explore the structural dynamics of two adamantane derivatives, highlighting their potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), which is significant for its role in steroid metabolism and its implications in diseases such as diabetes and obesity (Al-Wahaibi et al., 2018).
Antiviral Properties
The introduction of hydroxyl groups into the adamantane framework has been shown to enhance antiviral activity and reduce toxicity. Studies on adamantane hydroxy derivatives revealed broadened antiviral activities against viruses like herpes and influenza, suggesting a promising avenue for developing new antiviral agents (Klimochkin et al., 2004).
Synthesis and Drug Design
Adamantyl-based compounds are crucial in drug design for neurological conditions, type-2 diabetes, and their antiviral abilities. Research into the synthesis of these compounds, such as 2-oxopropyl benzoate derivatives, reveals their potential in developing treatments for these conditions while also highlighting their strong antioxidant and anti-inflammatory activities, which could lead to new therapeutic applications (Kumar et al., 2015).
Molecular Docking and Spectroscopy
Molecular docking studies of adamantane derivatives have identified potential chemotherapeutic agents, such as 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, for their interaction with cortisone reductase 11β-Hydroxysteroid dehydrogenase type 1 (11-β-HSD1). These studies, complemented by spectroscopic analysis, offer insights into the structural stabilities and interaction energies of these compounds, potentially guiding the development of new drugs (Al-Wahaibi et al., 2019).
Mécanisme D'action
Target of Action
It is known that similar adamantane derivatives, such as amantadine and rimantadine, primarily target the m2 protein channel of influenza a viruses .
Mode of Action
It can be inferred from related adamantane derivatives that the compound may interact with its targets by blocking certain protein channels, similar to how amantadine and rimantadine block the m2 protein channel of influenza a viruses .
Biochemical Pathways
Based on the known action of similar adamantane derivatives, it can be inferred that the compound may interfere with the viral replication process of influenza a viruses by blocking the m2 protein channel .
Result of Action
It is known that similar adamantane derivatives exhibit antiviral activity, particularly against influenza a viruses .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-13(2,15)9-16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJVYUABPMAAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC12CC3CC(C1)CC(C3)C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
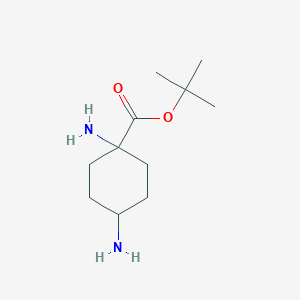
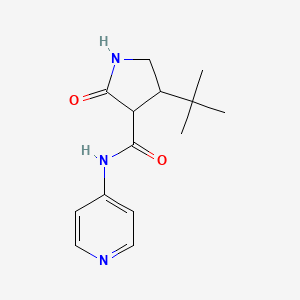
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)
![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)
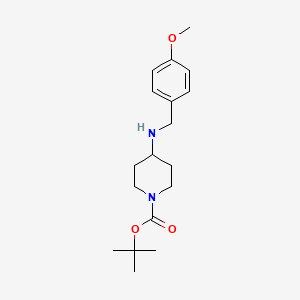
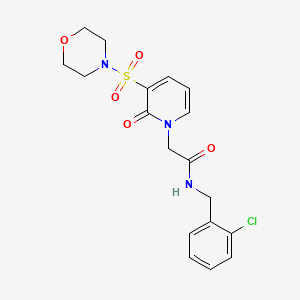
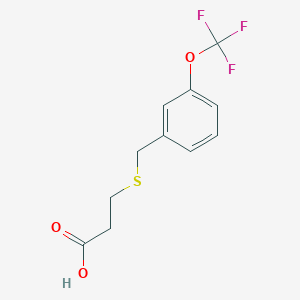
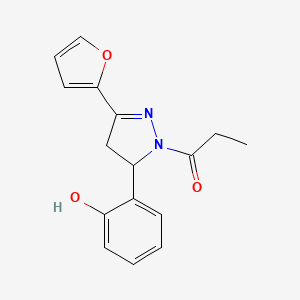
![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)
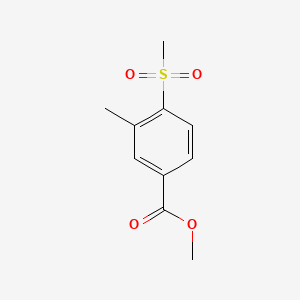
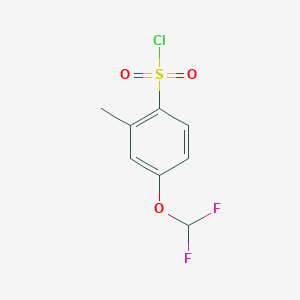
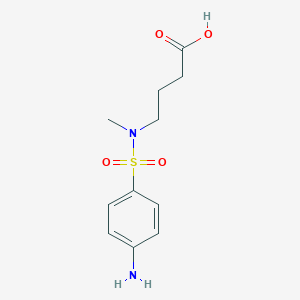
![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)